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# **Application Note: Thorium-229 for Probing Variations in Fundamental Constants**

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Compound of Interest		
Compound Name:	Thorium-229	
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Audience: Researchers, scientists, and professionals in precision measurement and fundamental physics.

Abstract: This document provides a detailed overview and experimental protocols for utilizing the nuclear isomeric transition in **Thorium-229** ( $^{229}$ Th) as an exceptionally sensitive probe for temporal variations of the fine-structure constant,  $\alpha$ . Due to its uniquely low excitation energy, the  $^{229}$ Th nucleus is accessible to laser spectroscopy, forming the basis of a "nuclear clock." The transition frequency exhibits a significantly enhanced sensitivity to changes in  $\alpha$ , making it a powerful tool in the search for new physics beyond the Standard Model.

### **Principle of Operation**

The search for time variations of fundamental constants is a crucial test of basic principles in physics, with implications for cosmology and theories of dark matter.[1][2] While atomic clocks, based on electronic shell transitions, provide incredibly stable frequency standards, they are susceptible to external electromagnetic fields.[3] Nuclear transitions are inherently better shielded from such perturbations, making them ideal candidates for next-generation clocks.[3] [4]

The isotope **Thorium-229** is unique among all known nuclei because it possesses an isomeric first excited state (229mTh) with an extremely low energy of approximately 8.3 eV.[5][6][7] This energy is orders of magnitude lower than typical nuclear excitations and falls within the range of vacuum-ultraviolet (VUV) lasers, enabling direct laser manipulation of a nuclear state.[4][7] [8]



The sensitivity of the  $^{229}$ Th nuclear transition to  $\alpha$  arises from a fine cancellation between the strong and electromagnetic forces within the nucleus.[7] The energy difference between the ground and isomeric states is small, but the total Coulomb energy is large. A small change in  $\alpha$ , which governs the strength of the electromagnetic interaction, disrupts this balance and leads to a large relative shift in the transition energy.[1][9]

This relationship is quantified by an enhancement factor, K, where the fractional change in the transition frequency ( $\omega$ ) is related to the fractional change in  $\alpha$ :

 $\delta\omega/\omega \approx K \cdot (\delta\alpha/\alpha)$ 

Recent measurements and calculations indicate that this enhancement factor K is extraordinarily large, estimated to be around 5900 to 6000.[1][10][11] This makes a  $^{229}$ Th nuclear clock thousands of times more sensitive to variations in  $\alpha$  than clocks based on atomic transitions.[1][2][10] By precisely measuring the frequency of this nuclear transition over time and comparing it to other frequency standards, researchers can place stringent limits on, or potentially discover, a variation in the fine-structure constant.

#### **Quantitative Data**

The following tables summarize the key nuclear properties of <sup>229</sup>Th and its sensitivity to fundamental constant variations.

Table 1: Nuclear Properties of <sup>229</sup>Th Ground and Isomeric States



Property	Ground State ( <sup>229</sup> Th)	Isomeric State ( <sup>229m</sup> Th)	Units	Reference(s)
Half-Life	7917	-	years	[5][6]
Spin / Parity (Ιπ)	5/2+	3/2+	-	[5][6]
Excitation Energy	0	8.338(24)	eV	[12][13]
Radiative Lifetime	Stable	670(102) (in MgF <sub>2</sub> )	S	[12]
Magnetic Dipole Moment (μ)	+0.360(7)	-0.37(6)	μΝ	[5][6]
Spectroscopic Electric Quadrupole Moment (Qs)	+3.11(6)	+1.74(6)	eb	[5][6]

Table 2: Sensitivity to Fine-Structure Constant (α) Variation

Parameter	Value	Uncertainty	Reference(s)
Enhancement Factor (K)	5900	2300	[10][11]
Fractional Change in Nuclear Quadrupole Moment (ΔQ <sub>0</sub> /Q <sub>0</sub> )	1.791	0.002	%

## **Diagrams and Visualizations**

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### **Experimental Protocols**

The following protocols outline the key methodologies for performing spectroscopy on the <sup>229</sup>Th nuclear isomer.

#### **Protocol 1: Ion Source Preparation**

The primary challenge is to produce a sufficient number of <sup>229</sup>Th ions, particularly those in the isomeric state.

- Method 1.1: Alpha-Recoil Source (Most Common)
  - Prepare a thin, uniform layer of Uranium-233 (<sup>233</sup>U) on a substrate. <sup>233</sup>U is the parent isotope of <sup>229</sup>Th.
  - $\circ$  <sup>233</sup>U undergoes α-decay to <sup>229</sup>Th with a recoil energy of ~84 keV.[5] This energy is sufficient to eject the daughter <sup>229</sup>Th nucleus from the source surface.
  - Approximately 2% of these  $\alpha$ -decays populate the desired low-energy isomeric state (229mTh).[5]
  - The ejected recoil ions are guided by electric fields and passed through a buffer gas stopping cell to reduce their kinetic energy.[6]
  - A mass filter is used to select ions with the correct mass-to-charge ratio for injection into the ion trap.
- Method 1.2: Laser Ablation
  - A solid target of <sup>229</sup>Th is placed in a vacuum chamber.
  - A high-power pulsed laser is focused onto the target, ablating material and creating a plasma containing Th ions.[14]
  - Ions are extracted from the plasma and guided to the ion trap. Note: This method is generally less efficient for producing higher charge states (like Th<sup>3+</sup>) and does not



preferentially populate the isomer.[14]

### **Protocol 2: Ion Trapping and Sympathetic Cooling**

To perform high-resolution spectroscopy, ions must be confined and cooled to near rest.

- Ion Trapping: Inject the prepared <sup>229</sup>Th ions (typically in the Th<sup>3+</sup> charge state, which is favorable for laser cooling and spectroscopy) into a linear Paul trap.[14][15] The trap uses a combination of radiofrequency (RF) and static DC electric fields to confine the ions.[16][17]
- · Sympathetic Cooling:
  - Simultaneously load the Paul trap with an auxiliary "coolant" ion, such as Calcium-40
     (<sup>40</sup>Ca<sup>+</sup>) or Strontium-88 (<sup>88</sup>Sr<sup>+</sup>).[14][15][16] These ions are chosen for their convenient
     and strong atomic transitions for laser cooling.
  - Use a set of cooling lasers tuned to the specific transitions of the coolant ions. These lasers continuously scatter photons, removing kinetic energy from the coolant ions.
  - Through long-range Coulomb interactions, the cold coolant ions absorb kinetic energy from the hot <sup>229</sup>Th ions, effectively cooling the entire two-species crystal to millikelvin temperatures.[14][15][17]
  - Successful cooling is confirmed by observing the formation of a crystalline structure in the trapped ion cloud via fluorescence from the coolant ions. The non-fluorescing Th ions appear as dark spots within this crystal.[16][17]

#### **Protocol 3: Spectroscopy of the Nuclear Transition**

This is the core measurement step.

- Laser System: A narrow-linewidth, tunable VUV laser system operating at the transition
  wavelength (~148 nm) is required.[13] Achieving the necessary power and frequency stability
  is a significant technical challenge.
- Excitation: Direct the VUV laser onto the sympathetically cooled, trapped <sup>229</sup>Th ions. Scan the laser frequency across the expected resonance.



- State Detection: Determine if the nuclear transition has occurred.
  - Method 3.1: Fluorescence Detection: In solid-state experiments where <sup>229</sup>Th is doped into a VUV-transparent crystal (e.g., CaF<sub>2</sub>), the radiative decay of the isomer back to the ground state emits a VUV photon, which can be collected by a sensitive detector.[12][13]
     This method was used to make the first observation of the radiative decay.[13]
  - Method 3.2: Hyperfine Structure Probing: The hyperfine structure of the ion's electronic levels is different depending on whether the nucleus is in the ground or isomeric state. Use a separate set of probe lasers to perform spectroscopy on an electronic transition. When the VUV laser excites the nucleus to the isomeric state, the ion will no longer fluoresce in response to probe lasers tuned to the ground state's hyperfine structure, but will respond to lasers tuned to the isomer's structure. This change in fluorescence acts as a high-fidelity signal of a successful nuclear transition.[18]
  - Method 3.3: Internal Conversion Detection: In neutral atoms or certain ions, the isomer
    can decay via internal conversion, where the nuclear energy is transferred to an electron,
    which is then ejected.[6] Detecting this electron is a clear signature of the nuclear decay.
     [3]

#### **Protocol 4: Long-Term Frequency Measurement**

- Frequency Locking: Once the nuclear resonance is found, lock the VUV laser's frequency to the center of the transition line.
- Frequency Comparison: Use an optical frequency comb to measure the absolute frequency of the VUV laser with extremely high precision.
- Ratio Measurement: Simultaneously, measure the frequency of a reference clock (e.g., a Yb<sup>+</sup> or Sr atomic clock).
- Monitoring: Record the ratio of the <sup>229</sup>Th frequency to the reference clock frequency over long periods (months to years). A statistically significant drift in this ratio would be evidence for a time variation of fundamental constants.



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